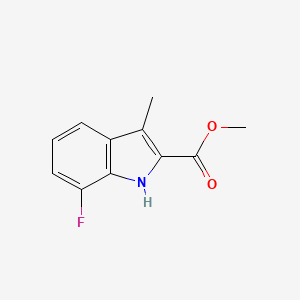

methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

描述

属性

IUPAC Name |

methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-7-4-3-5-8(12)10(7)13-9(6)11(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHXAYGORUNHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180835 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-47-7 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-fluoro-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors in the body.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses. The presence of the indole nucleus in these compounds contributes to their broad-spectrum biological activities.

生化分析

Biochemical Properties

Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways. These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and downstream effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, this compound may be transported into cells via specific membrane transporters, where it can interact with intracellular targets and exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing metabolic processes and energy production.

生物活性

Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole derivative class, characterized by the presence of a fluorine atom at the 7-position of the indole ring. Its molecular formula is CHFNO, with a molecular weight of 207.21 g/mol. This compound's unique structure contributes to its potential biological activities, although specific data on its biological effects remain limited.

General Properties

The biological activity of this compound has been explored in various studies, indicating that compounds in this class often exhibit significant pharmacological properties. Some key aspects include:

- Enhanced Lipophilicity : The fluorine atom may increase the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

- Binding Affinity : Interaction studies suggest that this compound may have binding affinity with various biological targets, including enzymes and receptors, which is critical for drug development.

Currently, the specific mechanisms of action for this compound are still under investigation. However, it is hypothesized that modifications to the indole structure can lead to varied biological activities, including potential anticancer properties .

Comparative Analysis with Related Compounds

To better understand the biological implications, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 7-fluoro-1H-indole-2-carboxylate | CHFNO | Similar structure but differs at position 3 |

| Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | CHFNO | Ethyl group instead of methyl; larger size |

| 3-Methyl-1H-indole-2-carboxylic acid | CHNO | Lacks fluorine; serves as a simpler analog |

The uniqueness of this compound lies in its specific combination of functional groups and substituents that influence its reactivity and biological activity compared to these similar compounds.

Future Research Directions

Given the current limitations in understanding the full biological profile of this compound, future research could focus on:

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.

- Structure–Activity Relationship (SAR) : Exploring how variations in structure influence biological activity.

- Clinical Trials : Assessing safety and efficacy in vivo to determine therapeutic potential.

科学研究应用

Scientific Research Applications

Methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate has diverse applications across several fields:

-

Medicinal Chemistry

- Antiviral Activity: Preliminary studies suggest that the compound may exhibit antiviral properties, potentially inhibiting viral replication. The presence of the fluorine atom may enhance lipophilicity and bioavailability, making it a candidate for further drug development.

- Anticancer Properties: The compound has been investigated for its ability to interfere with cancer cell proliferation. Its structural similarity to known anticancer agents suggests it may act on similar biological targets.

-

Organic Synthesis

- Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations.

- Reactivity Studies: The compound can undergo several types of reactions, including oxidation, reduction, and substitution, making it valuable for synthetic chemists looking to modify indole derivatives.

-

Biological Research

- Interaction Studies: Research is ongoing to determine its binding affinity with various biological targets, such as enzymes or receptors. Understanding these interactions is crucial for advancing therapeutic strategies.

Research indicates that this compound may exhibit several biological activities:

- Antiviral Properties: Early-stage studies have shown promise in inhibiting viral enzymes, suggesting potential applications in antiviral drug development.

- Anticancer Activity: Case studies have reported its effectiveness against specific cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

-

Study on Antiviral Activity:

- Focused on the compound's ability to inhibit specific viral enzymes.

- Results indicated a significant reduction in viral replication rates.

-

Anticancer Screening:

- Evaluated against various cancer cell lines.

- Demonstrated cytotoxic effects comparable to established anticancer agents.

准备方法

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate typically involves functionalizing the indole scaffold at specific positions. The main synthetic challenges include selective fluorination and methylation, as well as the introduction of the carboxylate ester group at the 2-position. While direct literature on this exact compound is limited, established methodologies for preparing similar indole derivatives can be adapted.

Fischer Indole Synthesis Approach

Detailed Research Findings

- Regioselectivity: The synthesis of indole derivatives with specific substitution patterns (such as 7-fluoro and 3-methyl) requires careful selection of starting materials or the use of regioselective functionalization techniques.

- Reaction Conditions: Acidic conditions are generally required for Fischer indole synthesis, while electrophilic fluorination is often performed under mild to moderate temperatures to avoid decomposition.

- Purification: Due to the structural similarity of possible side products, chromatographic purification (e.g., silica gel column chromatography) is typically employed.

- Characterization: Final products are characterized by NMR (proton and fluorine), mass spectrometry, and sometimes X-ray crystallography for unambiguous structure confirmation.

Summary Table: Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Fischer Indole Synthesis | Hydrazone formation, cyclization | Regioselective, scalable | Requires substituted hydrazine |

| Electrophilic Substitution | Fluorination, methylation, esterification | Flexible, modular | Regioselectivity, overreaction |

| Transition Metal Catalysis | Cross-coupling, C–H activation | Modern, high selectivity | Expensive catalysts, optimization |

常见问题

Q. What are the common synthetic routes for methyl 7-fluoro-3-methyl-1H-indole-2-carboxylate?

Methodological Answer: The synthesis typically involves two key steps: (1) indole core functionalization (fluorination and methylation) and (2) esterification at the 2-position. For fluorination, electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH is common. Methylation at the 3-position can be achieved via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃). Finally, esterification of the carboxylic acid precursor (e.g., 7-fluoro-3-methyl-1H-indole-2-carboxylic acid) is performed using methanol and catalytic sulfuric acid via Fischer esterification (reflux, 12–24 hours) . Alternative routes include condensation reactions with formyl intermediates, as seen in analogous indole carboxylate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. Fluorine’s electronegativity induces deshielding in adjacent protons (e.g., H-6 and H-8 in the indole ring), observable as split peaks in ¹H NMR .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester group .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of fluorine and methyl groups). For example, intermolecular hydrogen bonding patterns (N–H···O) in crystals can validate the indole NH and ester oxygen positions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for fluorine’s isotopic signature.

Q. What are the key solubility properties relevant to its use in organic reactions?

Methodological Answer:

- Polar Solvents : Soluble in DMSO, DMF, and methanol due to the ester and indole NH groups.

- Nonpolar Solvents : Limited solubility in hexane or toluene.

- Aqueous Systems : Insoluble in water unless deprotonated (pKa of indole NH ≈ 17).

- Reaction Solvent Selection : DMSO is ideal for SNAr reactions (e.g., further fluorination), while methanol is suitable for ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. For example, increasing acetic acid concentration in condensation reactions improves yields by stabilizing intermediates .

- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer for exothermic steps (e.g., fluorination), reducing side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for methylation efficiency. AlCl₃ may cause over-alkylation, requiring precise stoichiometry .

Q. What strategies resolve contradictions in NMR data due to fluorine substitution?

Methodological Answer:

- ²⁹F NMR : Directly identifies fluorine’s electronic environment and coupling with adjacent protons (e.g., ³J coupling with H-6).

- DFT Calculations : Predict chemical shifts using software (e.g., Gaussian) to compare with experimental data. For example, meta-fluorine vs. para-fluorine effects on indole protons can be modeled .

- Decoupling Experiments : Suppress splitting in ¹H NMR to isolate fluorine’s influence.

- X-ray Validation : Resolves regiochemistry disputes caused by overlapping NMR peaks .

Q. How is computational chemistry applied to predict the biological activity of this indole derivative?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The fluorinated indole scaffold often shows affinity for hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity, methyl’s steric bulk) with bioactivity data from analogous compounds .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。